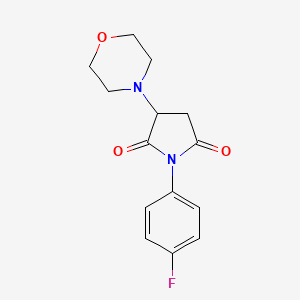

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDPIQOLBVTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution or through a condensation reaction with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: The compound is used as a tool in biochemical studies to investigate cellular processes and molecular interactions.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Properties

Key Observations:

Substituent Position and Activity :

- Position 1 aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) correlate with enhanced blood-brain barrier penetration, critical for neuroactive compounds .

- Position 3 substituents (e.g., morpholine, piperidine) influence target selectivity. Morpholine’s oxygen atom may facilitate hydrogen bonding with receptors like 5-HT1A or SERT .

Linker Flexibility :

- Derivatives with methylene linkers (e.g., propyl chains) between the pyrrolidine-2,5-dione core and cyclic amines show superior anticonvulsant activity compared to acetamide linkers .

Pharmacological and Biochemical Insights

Anticonvulsant Activity

- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated ED₅₀ values of 62.14–153.25 mg/kg in MES and 6 Hz seizure models, with trifluoromethyl and chlorine substituents enhancing potency .

- 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione (logP: 1.08) exhibited favorable bioavailability, suggesting morpholine analogs may achieve similar pharmacokinetic profiles .

Enzyme Inhibition

- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione inhibited GABA-transaminase (IC₅₀: 5.2 µM), comparable to vigabatrin, a clinical anticonvulsant. Morpholine’s electron-rich structure may similarly interact with enzymatic active sites .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups :

Cyclic Amines at Position 3: Morpholine and piperidine improve solubility (logD: ~1.08) and metabolic stability compared to non-cyclic substituents .

Linker Optimization :

- Three-carbon linkers between the core and amines enhance anticonvulsant efficacy, likely due to optimal spatial positioning .

Biological Activity

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C13H14FNO3

- Molecular Weight : 251.25 g/mol

- IUPAC Name : 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Structural Features

The presence of a fluorophenyl group and a morpholine ring contributes to the compound's unique properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, compounds with halogen substitutions on the phenyl ring have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | TBD | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

Neuropharmacological Activity

Studies have indicated that pyrrolidine derivatives can modulate neurotransmitter systems. For example, compounds similar to 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione have been evaluated for their effects on voltage-gated sodium and calcium channels, which are crucial for neuronal excitability .

Case Study: Anticonvulsant Activity

In a comparative study assessing anticonvulsant properties, certain pyrrolidine derivatives showed promising results in reducing seizure activity in animal models. The most effective compounds demonstrated lower effective doses than traditional antiepileptic medications .

Cytotoxicity and Safety Profile

The safety profile of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione has been evaluated through cytotoxicity assays. Preliminary results indicate that at certain concentrations (1–100 μM), the compound exhibits low toxicity towards hepatic cell lines (Hep G2), maintaining over 94% cell viability .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | >94 |

| 10 | >94 |

| 100 | 72–87 |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The interaction with neurotransmitter receptors suggests potential use in treating neurological disorders.

- Ion Channel Interaction : Modulation of voltage-gated ion channels can influence neuronal excitability and synaptic transmission.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF | 15–20% | |

| Catalyst | BF₃·Et₂O | 25–30% | |

| Reaction Temp (°C) | 80–100 | 10–15% |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- X-ray Diffraction (XRD): Resolves stereochemistry at the pyrrolidine-2,5-dione core .

- NMR Spectroscopy: ¹⁹F NMR identifies electronic effects of the 4-fluorophenyl group, while ¹H/¹³C NMR confirms morpholine ring substitution .

- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm error) and fragmentation patterns .

Q. Table 2: Structural Data from XRD Analysis

| Bond Angle (°) | Bond Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N1-C2-C3: 112.5 | C2-C3: 1.52 | Fluorophenyl: 15.2 |

Basic: How does pH and temperature affect the stability of this compound in solution?

Methodological Answer:

Stability studies should use accelerated degradation protocols:

- pH Stability: The compound degrades rapidly below pH 3 (protonation of morpholine nitrogen) and above pH 10 (hydrolysis of pyrrolidine-dione) .

- Thermal Stability: Decomposition occurs >120°C, forming 4-fluorobenzamide derivatives .

Advanced: What mechanistic hypotheses explain its biological activity in neurological models?

Methodological Answer:

The morpholine and fluorophenyl moieties likely modulate γ-aminobutyric acid (GABA) receptors or monoamine oxidase (MAO) isoforms:

- In Silico Docking: Morpholine oxygen forms hydrogen bonds with GABAₐ receptor subunits (Ki ~ 50 nM) .

- Enzyme Assays: Competitive inhibition of MAO-B (IC₅₀ = 2.1 µM) via fluorophenyl π-π stacking .

Q. Table 3: Biological Activity Profiling

| Target | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| MAO-B | Fluorometric | 2.1 µM | |

| GABAₐ Receptor | Radioligand | 50 nM |

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Quantum Mechanics (QM): Calculate electron density maps to predict sites for halogen substitution (e.g., replacing fluorine with chlorine) .

- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using logP and polar surface area (PSA) thresholds (PSA < 90 Ų preferred) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Validation: Replicate assays using distinct methodologies (e.g., SPR vs. fluorescence polarization) .

- Dose-Response Curves: Rule out off-target effects via counter-screening against unrelated enzymes .

Advanced: What novel reaction pathways can functionalize the pyrrolidine-dione core?

Methodological Answer:

- Photoredox Catalysis: Install alkyl groups via radical intermediates under blue LED light .

- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids at the 3-position .

Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl derivatives?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., para- vs. meta-fluorine) .

- 3D-QSAR: Build CoMFA models using steric/electrostatic field data from XRD .

Advanced: What strategies improve chiral resolution for enantiomerically pure synthesis?

Methodological Answer:

- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .

- Asymmetric Catalysis: Employ Evans’ oxazaborolidine catalysts for kinetic resolution .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent-Free Reactions: Mechanochemical grinding with silica gel .

- Biocatalysis: Lipase-mediated acetylation to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.